molecular formula C10H9NO3S B8606960 5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester CAS No. 437651-66-6

5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester

Cat. No. B8606960
CAS RN: 437651-66-6
M. Wt: 223.25 g/mol
InChI Key: KTFHYPDZQHDVTI-UHFFFAOYSA-N
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Description

5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

437651-66-6

Product Name

5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 4-methyl-2-oxo-3H-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-5-6(9(12)14-2)3-4-7-8(5)11-10(13)15-7/h3-4H,1-2H3,(H,11,13)

InChI Key

KTFHYPDZQHDVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)S2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 22.5 g (93 mmol) of methyl 2-chloro-4-methyl-benzothiazole-5-carboxylate in 360 ml of N-methylpyrrolidone was admixed with 13.6 g (186 mmol) of potassium methoxide and heated at 100° C. for 5 hours. After cooling, the resulting precipitate was filtered off with suction and the filtrate was admixed with water. The pH of the reaction solution was then adjusted to pH 1, the aqueous solution was extracted three times with ethyl acetate and the combined organic phases were washed and dried. The solvent was removed under reduced pressure and the residue was purified by trituration with methylene chloride/n-hexane. This gave, in a yield of 55%, 11.38 g (51 mmol) of methyl 4-methylbenzothiazol-2-one-5-carboxylate of m.p. 262° C.-266° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three

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